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Compound of Interest

Compound Name: Miniruby

Cat. No.: B1177709

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the red fluorescent protein
Miniruby, its protein sequence, and common expression vectors. It is designed to be a core
resource for researchers and professionals in the fields of molecular biology, cell biology, and
drug development, offering detailed experimental protocols and quantitative data to facilitate
the successful application of this powerful research tool.

Introduction to Miniruby

Miniruby is a monomeric red fluorescent protein derived from the tetrameric protein eqFP611,
originally isolated from the sea anemone Entacmaea quadricolor.[1][2] Its development was
driven by the need for a bright and photostable red fluorescent marker for live-cell imaging
applications. Miniruby exhibits a large Stokes shift, with excitation and emission maxima at
approximately 558 nm and 605 nm, respectively, making it well-suited for multicolor imaging
and Forster Resonance Energy Transfer (FRET) studies.[2] An improved variant, mRuby?2,
offers enhanced brightness and photostability.[3] This guide will focus on the foundational
Miniruby (mRuby) protein.

Miniruby Protein Sequence

The amino acid sequence of mRuby, a monomeric variant of eqFP611, is provided below. This
sequence has been optimized for expression in mammalian systems.[2]
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Quantitative Properties of Miniruby

The photophysical properties of Miniruby make it a valuable tool for a variety of imaging

applications. Key quantitative data are summarized in the table below.

Property Value Reference
Excitation Maximum 558 nm [2]
Emission Maximum 605 nm [2]
Stokes Shift 47 nm [2]
Molar Extinction Coefficient 113,000 M—tcm~1 [4]
Quantum Yield 0.35 [4]
Brightness 39.55 [4]
pKa 4.5 [1]
Oligomeric State Monomer [2]

Miniruby Expression Vectors

A variety of expression vectors are available for expressing Miniruby in different host systems.

The choice of vector depends on the specific application, the host organism, and the desired

level of expression control.
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Experimental Protocols

This section provides detailed methodologies for key experiments involving Miniruby.

Cloning Miniruby into a Bacterial Expression Vector
(PET-28a)

This protocol describes the cloning of the Miniruby gene into the pET-28a vector for inducible

expression in E. coli.

Workflow for Cloning Miniruby into pET-28a
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Caption: Cloning workflow for inserting the Miniruby gene into the pET-28a expression vector.
Materials:
e Miniruby gene (e.g., synthesized or PCR-amplified from a template)
e pET-28a vector
» Restriction enzymes (e.g., Ndel and Xhol) and corresponding buffer
o T4 DNA Ligase and buffer
o Competent E. coli DH5a cells
e LB agar plates with kanamycin (50 pg/mL)
o DNA purification kits
Procedure:

o PCR Amplification: Amplify the Miniruby coding sequence using PCR primers that add Ndel
and Xhol restriction sites to the 5' and 3' ends, respectively.

o Restriction Digest: Digest both the purified PCR product and the pET-28a vector with Ndel
and Xhol enzymes.
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« Purification: Purify the digested Miniruby insert and pET-28a vector using a gel extraction or
PCR cleanup Kit.

 Ligation: Ligate the digested Miniruby insert into the linearized pET-28a vector using T4
DNA Ligase.

» Transformation: Transform the ligation mixture into competent E. coli DH5a cells.

o Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate
overnight at 37°C.

 Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.
Verify the correct insertion of the Miniruby gene by restriction digest and Sanger

sequencing.

Expression and Purification of Miniruby from E. coli

This protocol details the expression of His-tagged Miniruby in E. coli BL21(DE3) and
subsequent purification using nickel-affinity chromatography.

Workflow for Miniruby Expression and Purification

Expression Purification
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Y

Induce with IPTG Harvest Cells

Lyse Cells Bind to Ni-NTA Resin Wash Resin Elute Miniruby
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Caption: Workflow for the expression and purification of His-tagged Miniruby from E. coli.
Materials:
e pET-28a-Miniruby plasmid

o Competent E. coli BL21(DE3) cells
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e LB medium with kanamycin (50 pg/mL)

 Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

e Lysis buffer (50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0)

e Wash buffer (50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH 8.0)

e Elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0)
o Ni-NTA affinity resin

Procedure:

o Transformation: Transform the pET-28a-Miniruby plasmid into competent E. coli BL21(DE3)
cells.

o Culture Growth: Inoculate a single colony into LB medium with kanamycin and grow
overnight at 37°C. The next day, inoculate a larger culture with the overnight culture and
grow at 37°C to an OD600 of 0.6-0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM
and incubate for 4-6 hours at 30°C or overnight at 18°C.

e Cell Harvest: Harvest the cells by centrifugation.

o Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a
French press.

o Binding: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated
Ni-NTA resin.

e Washing: Wash the resin with wash buffer to remove unbound proteins.
» Elution: Elute the His-tagged Miniruby protein with elution buffer.

e Analysis: Analyze the purified protein by SDS-PAGE.
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Transfection of Miniruby into Mammalian Cells for
Expression

This protocol outlines the transient transfection of a mammalian expression vector containing
Miniruby (e.g., pcDNAS3.1-Miniruby) into HEK293T cells using Lipofectamine 2000.[5][6][7]

Workflow for Mammalian Cell Transfection

Preparation Transfection Analysis

Prepare DNA-
Lipofectamine Complex

Visualize Expression
(Fluorescence Microscopy)

Plate HEK293T Cells
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Click to download full resolution via product page

Caption: Workflow for transiently transfecting mammalian cells with a Miniruby expression
vector.

Materials:

o HEK293T cells

e pcDNAS3.1-Miniruby plasmid DNA

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
e Opti-MEM | Reduced Serum Medium

» Lipofectamine 2000 Transfection Reagent

o 6-well tissue culture plates

Procedure:

o Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density
that will result in 70-90% confluency at the time of transfection.[8]
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o Complex Formation:
o In one tube, dilute the pcDNA3.1-Miniruby plasmid DNA in Opti-MEM.

o In a separate tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5
minutes at room temperature.[6]

o Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20
minutes at room temperature to allow for complex formation.[6]

o Transfection: Add the DNA-Lipofectamine complexes dropwise to the cells in fresh, serum-
free medium.

 Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the
medium with complete growth medium (DMEM with 10% FBS).

o Expression Analysis: At 24-48 hours post-transfection, visualize Miniruby expression using a
fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Labeling F-actin with a Miniruby-Lifeact Fusion

This protocol describes the use of a Miniruby-Lifeact fusion protein to visualize the F-actin
cytoskeleton in live mammalian cells. Lifeact is a 17-amino-acid peptide that binds to F-actin
without interfering with its dynamics.[9][10]

Workflow for F-actin Labeling
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Caption: Workflow for visualizing F-actin in live cells using a Miniruby-Lifeact fusion protein.
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Procedure:

» Construct Generation: Clone the coding sequence for the Lifeact peptide in-frame with the
Miniruby coding sequence in a mammalian expression vector (e.g., pcDNA3.1). A flexible
linker sequence between Miniruby and Lifeact is recommended.

» Transfection: Transfect the Miniruby-Lifeact expression vector into the mammalian cells of
interest using the protocol described in section 5.3.

» Expression: Allow the cells to express the fusion protein for 24-48 hours.

» Live-Cell Imaging: Image the live cells using a confocal or spinning-disk microscope
equipped for red fluorescence detection. The Miniruby-Lifeact fusion protein will specifically
label F-actin structures such as stress fibers, lamellipodia, and filopodia.

Application in Signaling Pathway Analysis

Miniruby can be used as a reporter in biosensors to monitor various signaling pathways. For
example, it can be incorporated into a genetically encoded calcium indicator (GECI) to visualize
changes in intracellular calcium concentrations.

Representative Calcium Signaling Pathway
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Caption: A generalized Gg-coupled GPCR signaling pathway leading to intracellular calcium
release, which can be monitored by a Miniruby-based biosensor.

In this pathway, agonist binding to a Gg-coupled G-protein coupled receptor (GPCR) activates
Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the
endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. A Miniruby-
based calcium sensor would change its fluorescence intensity upon binding to the released
calcium, allowing for real-time visualization of this signaling event.[4][11][12][13][14]

Conclusion

Miniruby is a robust and versatile red fluorescent protein with broad applications in molecular
and cellular biology. Its favorable photophysical properties, monomeric nature, and the
availability of a wide range of expression vectors make it an excellent choice for protein
tagging, live-cell imaging, and the development of biosensors for studying dynamic cellular
processes. This guide provides the essential information and protocols to enable researchers
to effectively utilize Miniruby in their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Lipofectamine_2000_Reag_protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814344/
https://www.zenonbio.hu/doc/FL-AG-037-Actin-Visualization-150dpi.pdf
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/32643923/
https://pubmed.ncbi.nlm.nih.gov/32643923/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.599944/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.599944/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843506/
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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